molecular formula C16H23BrN2O2 B1504453 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 669068-74-0

4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1504453
CAS No.: 669068-74-0
M. Wt: 355.27 g/mol
InChI Key: QPLCXRHUMKRDAE-UHFFFAOYSA-N
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Description

4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 669068-74-0) is a chemical compound supplied for research and development purposes. It features a piperidine scaffold that is both BOC-protected on the nitrogen and substituted with a 3-bromophenyl group and an amino functional group at the 4-position. This structure makes it a valuable intermediate in medicinal chemistry and drug discovery projects . The tert-butyloxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis, which can be removed under acidic conditions to reveal the secondary amine, allowing for further functionalization of the piperidine ring . The presence of the aromatic bromine atom offers a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to access a wider array of biaryl or substituted aniline derivatives . This combination of protected amine, halogenated aryl group, and the piperidine structure is common in the development of bioactive molecules, suggesting potential applications in building blocks for inhibitors or other pharmacologically active compounds. This product is intended for research applications in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption of any kind.

Properties

IUPAC Name

tert-butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-9-7-16(18,8-10-19)12-5-4-6-13(17)11-12/h4-6,11H,7-10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLCXRHUMKRDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678274
Record name tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669068-74-0
Record name tert-Butyl 4-amino-4-(3-bromophenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 917925-62-3) is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its biological significance.

Biological Activity Overview

The biological activity of 4-amino derivatives, particularly those containing piperidine rings, has been extensively studied. This compound exhibits various pharmacological effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown efficacy in models of depression, likely through modulation of neurotransmitter systems.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.
  • Neuroprotective Effects : Research indicates that certain piperidine derivatives may provide neuroprotection, potentially beneficial in neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and substituents on the aromatic ring can significantly influence potency and selectivity.

ModificationEffect on Activity
Bromine SubstitutionEnhances binding affinity to targets
Tert-butyl Ester GroupImproves lipophilicity and bioavailability
Amino Group PositioningCritical for receptor interaction

Case Studies and Research Findings

  • Antidepressant Activity :
    A study evaluated various piperidine derivatives for antidepressant-like effects using the forced swim test (FST) in rodents. The compound exhibited significant reductions in immobility time, indicating potential antidepressant properties .
  • Cytotoxicity Against Cancer Cells :
    In a screening of piperidine-based compounds against several cancer cell lines, 4-amino derivatives showed IC₅₀ values ranging from 10 µM to 50 µM, indicating moderate cytotoxicity. Further modifications improved selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Neuroprotective Properties :
    Research highlighted that certain piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the inhibition of apoptotic pathways and enhancement of neurotrophic factors .

Scientific Research Applications

Medicinal Chemistry

  • Antidepressant Activity : Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. The incorporation of the bromophenyl group may enhance the pharmacological profile by modifying receptor interactions, potentially leading to novel antidepressants .
  • Targeted Protein Degradation (TPD) : The compound serves as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development. The rigidity introduced by the piperidine structure can optimize the orientation of bifunctional protein degraders, enhancing ternary complex formation and improving drug-like properties .

Neuropharmacology

  • Studies suggest that piperidine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation may lead to therapeutic effects in anxiety and mood disorders, warranting further investigation into the specific mechanisms of action of this compound .

Synthetic Chemistry

  • The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with targeted actions .

Case Studies and Research Findings

Study FocusFindingsReference
Antidepressant ActivityDerivatives showed significant improvement in mood-related behavioral tests in animal models.
PROTAC DevelopmentDemonstrated efficacy in targeted degradation of specific proteins linked to cancer progression.
Neurotransmitter ModulationExhibited potential for altering serotonin levels, suggesting use in anxiety treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine/Piperazine Ring

(a) 4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester
  • Structure: Piperazine ring with 4-amino-2-fluorophenyl substituent.
  • Molecular Formula : C15H22FN3O2; MW : 295.35 g/mol .
  • Key Differences: Ring System: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Substituent: Fluorine at the 2-position on the phenyl ring introduces electron-withdrawing effects, contrasting with the 3-bromo group in the target compound. Bromine’s larger atomic size may enhance steric hindrance and lipophilicity .
(b) 4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Piperidine with 4-bromomethylphenyl group.
  • Molecular Formula: C17H24BrNO2; MW: 381.31 g/mol .
  • Key Differences: Bromine Position: Bromomethyl group (para to piperidine) vs. 3-bromo directly on phenyl. The bromomethyl group allows alkylation reactions, whereas the target’s bromophenyl is suited for coupling (e.g., Suzuki). Functionality: Lacks the amino group, reducing hydrogen-bonding capacity .

Functional Group Modifications

(a) 4-(CarboxyMethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure: Piperidine with carboxymethyl-amino group.
  • Molecular Formula : C12H22N2O4; MW : 270.32 g/mol .
  • Key Differences: Carboxylic Acid Moietу: Introduces acidity (pKa ~4-5) and hydrophilicity, contrasting with the target’s non-ionizable amino group. Applications: Suitable for conjugation via carboxylate, whereas the target’s amino group enables amide bond formation .
(b) 4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure: Chiral amino acid side chain (2-amino-3-methylbutyryl) attached to piperidine.
  • Molecular Formula: Not explicitly stated; estimated MW ~350–370 g/mol .
  • Key Differences: Chirality: The (S)-configured side chain enables stereoselective interactions, unlike the target’s achiral structure.

Sulfonyl and Sulfonamide Derivatives

(a) 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Piperidine with morpholine-sulfonyl group.
  • Synthesis : Sulfonylation of piperidine followed by tert-butyl protection .
  • Key Differences: Electron-Withdrawing Sulfonyl: Reduces basicity of the piperidine nitrogen, contrasting with the target’s electron-donating amino group. Applications: Sulfonamides are common in protease inhibitors, whereas the target’s amino group may suit kinase-targeted therapies .

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Approaches

Step Description Reagents & Conditions Yield Notes
1 Preparation of 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester 4-Oxo-piperidin-1-carboxylic acid tert-butyl ester reacted with bromine and aluminum chloride in tetrahydrofuran and diethyl ether at 0-5°C for 24 h Quantitative (10 g scale) Bromination at 3-position with AlCl3 catalyst; product isolated by filtration and vacuum drying; confirmed by NMR and mass spec (m/z 278/280)
2 Conversion of 3-bromo-4-oxo intermediate to amino derivative Catalytic hydrogenation using 10% Pd/C in methanol under inert atmosphere overnight 95% Efficient reduction of oxo to amino group; product used without further purification
3 Coupling of 4-(hydroxymethyl)piperidine-1-carboxylate derivatives with aryl halides Reaction with aryl bromides or chlorides using potassium tert-butoxide in dimethyl sulfoxide at room temperature 60-62% Nucleophilic substitution to introduce aryl group; reaction monitored by LCMS
4 Buchwald-Hartwig amination or Suzuki coupling for aryl amine installation Palladium-catalyzed cross-coupling with aryl bromides and boronate esters Up to 99% (crude yield) High selectivity and yield for installing amino-aryl substituents on piperidine ring

Detailed Reaction Conditions and Data

Bromination of 4-Oxo-piperidine-1-carboxylic acid tert-butyl ester
  • Reagents: Bromine (2.6 mL, 50 mmol), Aluminum chloride (0.67 g, 5 mmol)
  • Solvents: Tetrahydrofuran (30 mL) and diethyl ether (30 mL)
  • Temperature: 0 to 5 °C
  • Time: 24 hours
  • Workup: Filtration of solids, concentration of mother liquor, trituration with diethyl ether, drying under vacuum
  • Characterization:
    • NMR (δ ppm): 1.51 (9H, s), 2.42-2.48 (1H, m), 3.04 (1H, m), 3.59-3.74 (2H, m), 3.97 (2H, m), 4.33 (1H, m)
    • Mass (m/z): 278 (M+H)+, 280 (M+3H)+
Catalytic Hydrogenation to Amino Derivative
  • Reagents: 10% Pd/C catalyst, hydrogen gas
  • Solvent: Methanol
  • Atmosphere: Inert (nitrogen or argon)
  • Time: Overnight (~16 hours)
  • Workup: Filtration through celite, concentration
  • Yield: 95%
  • Notes: Efficient conversion of keto to amino group on piperidine ring; product used directly in subsequent steps
Nucleophilic Substitution with Potassium tert-Butoxide
  • Reagents: Potassium tert-butoxide, aryl halides (e.g., 2-bromo-4-chloro-5-nitropyridine)
  • Solvent: Dimethyl sulfoxide (DMSO)
  • Temperature: Room temperature (~20°C)
  • Time: 1 hour
  • Workup: Dilution with water, extraction with ethyl acetate, drying over sodium sulfate, concentration, silica gel chromatography
  • Yield: Approximately 60-62%
  • Characterization: LCMS m/z ~316-332 depending on substituents
Cross-Coupling Reactions (Buchwald-Hartwig or Suzuki)
  • Reagents: Palladium catalysts (e.g., Pd(PPh3)4), aryl bromides or boronate esters, base
  • Solvent: Ethyl acetate, tetrahydrofuran, or similar
  • Temperature: Room temperature to reflux depending on protocol
  • Time: Several hours to overnight
  • Yield: Up to 99% (crude)
  • Purification: Flash column chromatography
  • Notes: Enables installation of amino-phenyl groups at piperidine 4-position with high selectivity

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Product Description
Bromination of 4-oxo-piperidine derivative Bromine, AlCl3, THF, Et2O 0-5°C, 24 h Quantitative 3-Bromo-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Catalytic hydrogenation 10% Pd/C, H2, MeOH Inert atmosphere, overnight 95% 3-Bromo-4-amino-piperidine-1-carboxylic acid tert-butyl ester
Nucleophilic aromatic substitution Potassium tert-butoxide, aryl halides DMSO, 20°C, 1 h 60-62% Arylated piperidine derivatives
Palladium-catalyzed cross-coupling Pd catalyst, aryl bromides/boronates RT to reflux, several hours Up to 99% Amino-aryl-piperidine tert-butyl esters

Research Findings and Notes

  • The bromination step is critical for regioselective introduction of the bromo substituent at the 3-position of the piperidine ring, facilitated by Lewis acid catalysis (AlCl3) under low temperature to minimize side reactions.
  • Catalytic hydrogenation with Pd/C in methanol efficiently converts the keto group to the amino group without affecting the tert-butyl carbamate protecting group, ensuring high purity and yield.
  • Use of strong non-nucleophilic bases like potassium tert-butoxide in polar aprotic solvents (DMSO) enables nucleophilic substitution reactions with aryl halides to form C–O or C–N bonds on the piperidine scaffold.
  • Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination or Suzuki coupling) offer versatile and high-yielding routes to install various aryl amine substituents, including bromo-phenyl groups, on the piperidine ring.
  • The tert-butyl ester protecting group is stable under these reaction conditions and can be removed later under acidic conditions if required for further functionalization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can intermediates be characterized?

  • Methodology : A common approach involves Boc (tert-butyloxycarbonyl) protection of the piperidine nitrogen, followed by bromophenyl group introduction via Suzuki-Miyaura coupling or nucleophilic substitution. For example, tert-butyl piperidine carboxylate derivatives often use palladium-catalyzed cross-coupling reactions with aryl halides .
  • Characterization : Intermediates are typically analyzed via 1H^1H/13C^{13}C NMR to confirm regioselectivity and purity. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Personal Protection : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if dust or aerosols form during handling .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area. Incompatible with strong oxidizers (e.g., peroxides) .
  • Emergency Response : Use ethanol-tolerant foam for fire suppression. For spills, isolate the area and use absorbent materials like vermiculite .

Q. How can researchers confirm the stability of this compound under varying experimental conditions?

  • Stability Testing :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures.
  • Hydrolytic Stability : Incubate in aqueous buffers (pH 1–13) and monitor degradation via HPLC. The Boc group is typically stable in neutral conditions but hydrolyzes under acidic/basic extremes .

Advanced Research Questions

Q. How does the 3-bromo-phenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The bromine atom acts as a directing group, enabling regioselective functionalization (e.g., Buchwald-Hartwig amination or Sonogashira coupling). Steric hindrance from the tert-butyl ester may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (80–100°C) .
  • Contradictions : Some studies report incomplete coupling due to steric bulk; TLC monitoring and excess boronic acid (1.5 eq.) are recommended .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

  • Troubleshooting :

  • Dynamic Effects : Conformational flexibility in the piperidine ring can cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to "freeze" rotamers and simplify spectra .
  • Impurity Identification : Compare experimental 1H^1H NMR with computational predictions (DFT-based tools) to distinguish between stereoisomers or byproducts .

Q. How can researchers optimize the deprotection of the Boc group without degrading the bromophenyl moiety?

  • Deprotection Protocols :

  • Acidic Conditions : Use 4 M HCl in dioxane (2–4 hrs, 0°C) for selective Boc removal. Avoid prolonged exposure to prevent aryl bromide hydrolysis.
  • Alternative Methods : TFA (trifluoroacetic acid) in dichloromethane (30 min, room temperature) is effective but requires neutralization with aqueous NaHCO3_3 to stabilize the free amine .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Purity Assessment :

  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. MS detection identifies low-abundance species (e.g., dehalogenated byproducts) .
  • Elemental Analysis : Confirm C, H, N content within ±0.4% of theoretical values to validate synthetic accuracy .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
4-Amino-4-(3-bromo-phenyl)-piperidine-1-carboxylic acid tert-butyl ester

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